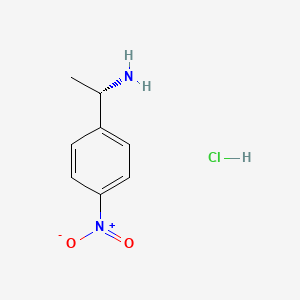

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Descripción

Structural Elucidation & Stereochemical Configuration

Crystallographic Analysis of Molecular Geometry

The crystal structure of (S)-α-methyl-4-nitrobenzylamine hydrochloride reveals key geometric and electronic features. While direct X-ray diffraction data for this compound are limited, insights can be drawn from structurally analogous systems. For instance, related nitrobenzylamine derivatives exhibit monoclinic or triclinic crystal systems with space groups such as P2₁/c or P1̄ .

Key Structural Features

- Bond Lengths and Angles :

- The N–C bond between the amine nitrogen and the α-carbon typically ranges from 1.47 to 1.49 Å, reflecting partial double-bond character due to resonance with the nitro group .

- The C–N+ (nitro) bond length is approximately 1.43–1.46 Å, consistent with electron-withdrawing effects of the nitro substituent .

- Dihedral angles between the nitrophenyl plane and adjacent aromatic systems (e.g., 3.40 Å stacking distance in similar compounds) suggest π-π interactions, critical for molecular packing .

| Bond Type | Length (Å) | Source |

|---|---|---|

| N–C (α-carbon) | 1.47–1.49 | |

| C–N+ (nitro) | 1.43–1.46 | |

| Nitrophenyl stacking | ~3.40 |

Conformational Dynamics in Solution via NMR Spectroscopy

NMR spectroscopy provides critical insights into the compound’s conformational behavior in solution.

¹H NMR Analysis

- α-Protons : The deshielded α-protons

Propiedades

IUPAC Name |

(1S)-1-(4-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQQGVFHLSBEDV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583570 | |

| Record name | (1S)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132873-57-5 | |

| Record name | (1S)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-nitrophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reductive Amination Method

One of the most established methods for preparing (S)-alpha-methyl-4-nitrobenzylamine hydrochloride involves reductive amination of 4-nitrobenzaldehyde with a chiral amine or amine derivative, followed by reduction of the imine intermediate.

-

- 4-nitrobenzaldehyde is dissolved in dry ethanol under nitrogen atmosphere.

- The chiral amine derivative (e.g., (S)-alpha-methylamine) is added in slight excess (1.1 equivalents).

- The mixture is stirred at room temperature for approximately 16 hours to form the imine intermediate.

- Sodium borohydride (NaBH4) is then added portion-wise at 0 °C until the imine is fully reduced, as monitored by thin-layer chromatography (TLC).

- The product is isolated by standard workup procedures.

-

- High yields (typically over 90%).

- Mild reaction conditions.

- High stereochemical fidelity when using enantiomerically pure amines.

| Starting Material | Reagent | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde (1 eq.) | (S)-alpha-methylamine (1.1 eq.) | Dry ethanol | 93 | Reaction at RT, NaBH4 reduction at 0 °C |

This method is supported by detailed experimental procedures reported in recent literature, which also describe the synthesis of various N-substituted 4-nitrobenzylamine derivatives using similar reductive amination protocols.

Preparation of Hydrochloride Salt and Purification

After synthesis of the free base (S)-alpha-methyl-4-nitrobenzylamine, the hydrochloride salt is prepared and purified to enhance stability and facilitate handling.

-

- The crude hydrochloride salt (~175 g) is extracted multiple times with ethanol (3 × 100 mL).

- The ethanol extracts are evaporated to dryness to remove residual water, which otherwise increases solubility and reduces yield.

- The residue is triturated with absolute ethanol and dried under vacuum.

- Further purification is achieved by refluxing the hydrochloride in absolute ethanol (e.g., 200 mL for 83 g of salt) for 1 hour.

- Cooling the solution to 10 °C precipitates purified hydrochloride crystals.

- The purified product melts at 243–245 °C (decomposition).

-

- The hydrochloride salt is dissolved in 1 N sodium hydroxide.

- Extracted with dichloromethane (3 × 500 mL).

- The organic layer is dried over sodium carbonate, filtered, evaporated, and distilled under reduced pressure.

- The free base has a melting point of 27 °C and boiling point of 119–120 °C at 0.5 mmHg.

| Step | Solvent/Reagent | Conditions | Outcome |

|---|---|---|---|

| Extraction | Ethanol (3×100 mL) | Room temperature | Removal of impurities |

| Drying | Vacuum | - | Removal of residual water |

| Reflux purification | Absolute ethanol | 1 hour at reflux | Crystallization on cooling |

| Free base extraction | NaOH (1 N), CH2Cl2 | Room temperature | Free base isolation |

| Drying and distillation | Na2CO3, reduced pressure | - | Pure free base obtained |

This purification method is referenced from classical synthesis reports and chemical handbooks.

Palladium-Catalyzed Orthopalladation (Advanced Synthetic Route)

An alternative method involves the synthesis of chiral cyclopalladated complexes derived from (S)-alpha-methyl-4-nitrobenzylamine, which can serve as intermediates or catalysts in asymmetric synthesis.

-

- This compound is reacted with palladium acetate (Pd(O2CMe)2) in acetone in a 1:1 molar ratio.

- The reaction yields orthometallated palladium complexes.

- These complexes exhibit unique properties due to the presence of the electron-withdrawing nitro group and the primary amine.

-

- This method is important for the preparation of chiral catalysts and for the resolution of racemic mixtures.

- It represents a more specialized synthetic approach rather than direct preparation of the free amine or hydrochloride salt.

| Reactants | Solvent | Temperature | Product Type |

|---|---|---|---|

| This compound + Pd(O2CMe)2 | Acetone | Room temp. | Chiral cyclopalladated complexes |

This method is documented in organometallic chemistry literature highlighting the first orthopalladation of a primary nitrobenzylamine.

Notes on Reaction Monitoring and Characterization

- Purity of the final compound is typically confirmed by chromatographic techniques such as HPLC (≥95% purity).

- Melting points and optical rotation values are used to confirm identity and enantiomeric purity.

- NMR spectroscopy (1H and 13C) and mass spectrometry (LC-MS) are routinely employed to verify structure and molecular weight.

- For example, the hydrochloride salt has a melting point of 243–245 °C (decomposition), and the free base shows an optical rotation of approximately +17.7° (neat).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 4-Nitrobenzaldehyde, (S)-alpha-methylamine, NaBH4 | Ethanol, RT then 0 °C for reduction | ~93 | High stereochemical purity, mild conditions |

| Hydrochloride Purification | Ethanol, vacuum drying, reflux | Reflux in absolute ethanol, cooling | - | Removes water, improves crystallinity |

| Free Base Extraction | NaOH, CH2Cl2, Na2CO3 | Room temp., reduced pressure distillation | - | Isolates free base with defined mp and bp |

| Palladium Orthopalladation | Pd(O2CMe)2, acetone | Room temperature | - | For synthesis of chiral palladium complexes |

Análisis De Reacciones Químicas

Types of Reactions

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The methyl group at the alpha position can be oxidized to form corresponding aldehydes or ketones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: (S)-alpha-Methyl-4-aminobenzylamine hydrochloride.

Substitution: Various substituted benzylamines.

Oxidation: Corresponding aldehydes or ketones.

Aplicaciones Científicas De Investigación

(S)-α-Methyl-4-nitrobenzylamine hydrochloride Applications

(S)-α-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine compound that has a methyl group and a nitro group attached to a benzylamine structure. Its molecular formula is C₈H₁₁ClN₂O₂ and has a molecular weight of approximately 202.64 g/mol. This compound is used in different chemical and biological applications.

Applications

(S)-α-Methyl-4-nitrobenzylamine hydrochloride is widely utilized in research .

The applications include:

- Pharmaceutical Development This compound is an intermediate in synthesizing pharmaceuticals, particularly in developing drugs targeting neurological disorders .

- Drug discovery It can target specific protein-protein interactions and offers a strategy for developing new therapeutic agents by interfering with interactions between disease-causing proteins.

- Analytical Chemistry It is used as a reagent in analytical methods to identify and quantify other chemical substances in complex mixtures .

- Organic Synthesis It is valuable in creating more complex molecules, making it a key player in producing specialty chemicals . It is also relevant in synthesizing derivatives and exploring the compound's reactivity in various contexts.

- Biochemical Research Researchers utilize it to study enzyme interactions and metabolic pathways, providing insights into biological processes and potential therapeutic targets . Its interactions are critical for understanding its mechanism of action and therapeutic potential.

- Material Science Its properties make it suitable for developing new materials, particularly in creating polymers with enhanced performance characteristics .

- Chiral recognition It can be used as a fluorescence-quenching guest in determining chiral recognition capabilities of binaphthocrown ether and polythiophene complex .

- Synthesis of chiral cyclopalladated complexes It can be a starting material with applications in resolving racemic compounds .

- ( R)- and ( S)-α-methyl-4-nitrobenzylamine hydrochloride (MNBA) It can be used as an enantiomeric fluorescence quenching guest pair .

Properties

Melting point ranges from 248 to 250 °C, which indicates its stability under standard conditions.

Optical Rotation: D= -6.7 to -7.7 ° (C=1, 0.05mol/L NaOH sol.) .

Safety

Mecanismo De Acción

The mechanism of action of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

®-alpha-Methyl-4-nitrobenzylamine hydrochloride: The enantiomer of the compound with different chiral properties.

4-Nitrobenzylamine: Lacks the methyl group at the alpha position.

Benzylamine: Lacks both the nitro and methyl groups.

Uniqueness

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride is unique due to its specific chiral configuration and the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine compound with significant biological activity, primarily due to its ability to interact with various biological molecules. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug discovery.

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 202.64 g/mol

- Melting Point : 248-250 °C

The compound features a methyl group and a nitro group on a benzylamine structure, which contributes to its unique reactivity and biological properties.

Research indicates that this compound can bind to specific sites on proteins, facilitating the study of protein-protein interactions. By attaching fluorescent or biotinylated groups to this compound, researchers can identify proteins that interact with target proteins of interest. This property makes it a valuable tool for understanding complex biological systems and developing therapeutic agents aimed at disrupting disease-causing protein interactions.

Biological Activity

- Protein Interactions : The compound has been shown to interfere with specific protein-protein interactions, which is crucial in the context of diseases where such interactions are dysregulated.

- Therapeutic Potential : Due to its ability to disrupt harmful protein interactions, this compound holds promise for drug discovery, particularly in targeting pathways involved in cancer and other diseases.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-alpha-Methyl-4-nitrobenzylamine HCl | Enantiomer with opposite chirality | Different biological activity profile |

| 4-Nitrobenzylamine | Lacks methyl substitution | Simpler structure, less steric hindrance |

| Benzylamine | No nitro or methyl groups | Basic amine structure without functionalization |

The unique chiral nature of this compound combined with its functional groups confers specific reactivity and biological properties that are not present in simpler analogs.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various applications:

- Chirality Sensing : In a study focused on supramolecular sensors, this compound was used as a guest molecule to investigate chiral recognition behaviors. The results indicated significant enantioselectivity, suggesting potential applications in chirality sensing technologies .

- Drug Development : The compound's ability to modulate protein interactions has led researchers to explore its use in developing new therapeutic agents targeting specific pathways involved in cancer progression, particularly those regulated by the Wnt signaling pathway .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride with high chiral purity?

- Methodological Answer : The compound is typically synthesized via reductive amination of 4-nitrobenzaldehyde with (S)-alpha-methylamine using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C . Post-reaction, the free amine is treated with HCl gas in anhydrous ether to form the hydrochloride salt. Key parameters include maintaining pH 6–7 during reductive amination to minimize racemization. Purification via recrystallization (e.g., ethanol/water) enhances purity (>98%) .

Q. How can researchers verify the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC using columns like Chiralpak AD-H or OD-H with hexane/isopropanol (90:10) mobile phase is standard. Polarimetry ([α]D values) and NMR with chiral shift reagents (e.g., Eu(hfc)3) provide complementary validation . For absolute configuration confirmation, X-ray crystallography of derivatives (e.g., Mosher’s amides) is recommended .

Advanced Research Questions

Q. How do reaction conditions influence enantiomeric excess (ee) in the synthesis of this compound?

- Methodological Answer :

- Temperature : Lower temperatures (0–5°C) reduce kinetic resolution, favoring higher ee (up to 99%) .

- Catalyst : Use of chiral catalysts like (R)-BINAP-Ru complexes in asymmetric hydrogenation can improve ee but requires optimization of solvent (e.g., THF vs. MeOH) .

- pH Control : Buffered conditions (pH 6.5–7.0) minimize imine intermediate racemization during reductive amination .

Q. What strategies resolve contradictory bioactivity data in studies involving this compound?

- Methodological Answer : Discrepancies may arise from:

- Solvent Effects : Bioactivity assays using DMSO vs. aqueous buffers alter compound solubility and conformation .

- Impurity Interference : Trace racemic impurities (e.g., R-enantiomer) can skew results; validate purity via HPLC before assays .

- Assay Conditions : Standardize pH (e.g., 7.4 for physiological relevance) and temperature (25°C vs. 37°C) across studies .

Q. How does the nitro group in this compound influence its reactivity in asymmetric catalysis?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the benzyl position, facilitating nucleophilic additions (e.g., Grignard reactions). In chiral auxiliaries, the nitro group stabilizes transition states via resonance, improving stereoselectivity in C–C bond-forming reactions .

Q. What analytical methods detect degradation products of this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via HPLC-PDA.

- Degradation Pathways : Nitro group reduction (to amine) under acidic conditions or photolysis to nitroso derivatives .

- Detection : LC-MS with ESI+ mode identifies m/z shifts (e.g., m/z 195 → 165 for dehydrochlorination) .

Method Development & Validation

Q. How to design a stability-indicating HPLC method for this compound?

- Methodological Answer :

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% TFA in water/acetonitrile (70:30).

- Detection : UV at 254 nm (nitro group absorbance).

- Validation : Assess linearity (1–100 µg/mL, R² >0.999), precision (%RSD <2%), and forced degradation (acid/base/oxidative stress) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.